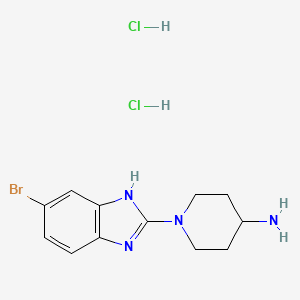

1-(6-Bromo-1H-benzimidazol-2-yl)piperidin-4-amine;dihydrochloride

Description

1-(6-Bromo-1H-benzimidazol-2-yl)piperidin-4-amine; dihydrochloride is a benzimidazole-piperidine hybrid compound featuring a bromine substituent at the 6th position of the benzimidazole core and a piperidin-4-amine moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

1-(6-bromo-1H-benzimidazol-2-yl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN4.2ClH/c13-8-1-2-10-11(7-8)16-12(15-10)17-5-3-9(14)4-6-17;;/h1-2,7,9H,3-6,14H2,(H,15,16);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPVFNAJZIKQEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC3=C(N2)C=C(C=C3)Br.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrCl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromo-1H-benzimidazol-2-yl)piperidin-4-amine typically involves the condensation of o-phenylenediamine with a brominated aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The piperidin-4-amine group is then introduced through nucleophilic substitution reactions. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and various brominating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-1H-benzimidazol-2-yl)piperidin-4-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups at the piperidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including 1-(6-Bromo-1H-benzimidazol-2-yl)piperidin-4-amine; dihydrochloride, as anticancer agents. The structural similarity to purine nucleotides positions these compounds as effective inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in cancer cell proliferation. Research indicates that benzimidazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including colorectal carcinoma (HCT116) and breast adenocarcinoma (MCF7) .

Antimicrobial Properties

The compound has shown promise in antimicrobial studies, particularly against both Gram-positive and Gram-negative bacteria. The antimicrobial activity is often assessed using Minimum Inhibitory Concentration (MIC) methods, revealing effective inhibition at low concentrations. For instance, derivatives similar to 1-(6-Bromo-1H-benzimidazol-2-yl)piperidin-4-amine have demonstrated MIC values as low as 1.27 µM against specific bacterial strains .

Kinase Inhibition

Benzimidazole derivatives are recognized for their ability to inhibit various kinases implicated in cancer and other diseases. The structure of 1-(6-Bromo-1H-benzimidazol-2-yl)piperidin-4-amine suggests that it may function as a kinase inhibitor, potentially influencing pathways involved in cell signaling and growth .

Case Studies

Several case studies illustrate the applications of this compound:

Mechanism of Action

The mechanism of action of 1-(6-Bromo-1H-benzimidazol-2-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of various enzymes, inhibiting their activity. This can lead to the disruption of essential biological pathways, making it effective against certain pathogens and cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several benzimidazole- and piperidine-containing derivatives. Key comparisons include:

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight (estimated ~400–450 g/mol) is higher than simpler analogues like 1-(6-chloropyrimidin-4-yl)piperidin-4-amine hydrochloride (249.14 g/mol) due to the benzimidazole core and bromine .

- Solubility : Dihydrochloride salts generally exhibit superior aqueous solubility compared to free bases, critical for in vivo applications .

Biological Activity

1-(6-Bromo-1H-benzimidazol-2-yl)piperidin-4-amine; dihydrochloride, a compound with significant biological potential, is derived from the benzimidazole and piperidine classes. These structural motifs are known for their diverse pharmacological activities, including anticancer, antibacterial, and antifungal properties. This article aims to consolidate findings on the biological activity of this compound, drawing from various research studies and data.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a bromine atom on the benzimidazole ring and a piperidine moiety. The molecular formula is with a molecular weight of approximately 309.06 g/mol. The presence of halogen substituents often enhances biological activity by influencing the compound's interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzimidazole, including the compound , exhibit promising anticancer activity. For example, a study evaluated several piperidine derivatives for their effects on various cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The MTT assay indicated that certain derivatives showed significant cytotoxicity, with IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)piperidine | A549 | 5.2 | Induction of apoptosis |

| 1-(6-Bromo-1H-benzimidazol-2-yl)piperidin-4-amine; dihydrochloride | HCT-116 | TBD | TBD |

| 1-(4-[2-(4-chloro-phenoxy)-phenylamino]-piperidin-1-yl)-ethanone | MCF-7 | 0.7 | Inhibition of tubulin polymerization |

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. Research indicates that halogenated piperidine derivatives demonstrate significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| 1-(6-Bromo-1H-benzimidazol-2-yl)piperidin-4-amine; dihydrochloride | S. aureus | TBD |

| E. coli | TBD | |

| Pseudomonas aeruginosa | TBD |

The mechanisms through which these compounds exert their biological effects are varied:

- Anticancer Mechanisms : Compounds such as the one may induce apoptosis in cancer cells through mitochondrial pathways or inhibit critical enzymes involved in cell cycle progression.

- Antibacterial Mechanisms : The presence of bromine may enhance membrane permeability or interfere with bacterial protein synthesis, leading to cell death.

Case Studies

A notable case study highlighted the synthesis and evaluation of various benzimidazole derivatives, demonstrating that modifications at the halogen position significantly affected biological activity. In particular, compounds with bromine substitutions showed enhanced potency against tested cancer cell lines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(6-Bromo-1H-benzimidazol-2-yl)piperidin-4-amine dihydrochloride, and how do reaction conditions impact yield?

- Answer : The compound is typically synthesized via cyclization or substitution reactions. For benzimidazole derivatives, a common approach involves reacting substituted benzimidazole precursors with piperidin-4-amine under acidic conditions. For example, brominated benzimidazoles (e.g., 6-bromo-1H-benzimidazole) can undergo nucleophilic substitution with piperidin-4-amine in the presence of HBr or HCl, followed by dihydrochloride salt formation . Key factors include reaction temperature (reflux conditions), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents. Evidence from analogous piperidine-benzimidazole syntheses suggests yields improve with controlled pH and inert atmospheres to prevent side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Answer : Structural validation requires a combination of:

- 1H/13C NMR : To confirm substitution patterns on the benzimidazole and piperidine rings. For example, aromatic protons in the benzimidazole moiety appear as distinct signals between δ 7.2–8.5 ppm, while piperidine protons resonate near δ 2.0–3.5 ppm .

- Mass Spectrometry (ESI-MS or HRMS) : To verify molecular weight and fragmentation patterns, particularly for bromine isotopic signatures .

- HPLC : For purity assessment; reversed-phase C18 columns with acetonitrile/water gradients are commonly used, ensuring >95% purity for biological testing .

Advanced Research Questions

Q. How can solubility and stability challenges be addressed during in vitro assays?

- Answer : The dihydrochloride salt form enhances aqueous solubility but may aggregate in neutral pH buffers. Strategies include:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to maintain solubility without disrupting assay integrity .

- pH Adjustment : Prepare stock solutions in dilute HCl (pH ~3) and dilute into assay buffers to minimize precipitation .

- Stability Monitoring : Conduct LC-MS stability studies under assay conditions (e.g., 37°C, 24 hrs) to detect degradation products like dehalogenated or oxidized species .

Q. What computational methods predict the impact of structural modifications on biological activity?

- Answer :

- Molecular Docking : To model interactions with target proteins (e.g., kinases or GPCRs). For benzimidazole derivatives, the bromine atom at position 6 may occupy hydrophobic pockets, as seen in kinase inhibitor studies .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with activity. For example, electron-withdrawing groups (e.g., Br) on benzimidazole enhance binding affinity in some receptor systems .

- MD Simulations : Assess conformational stability of the piperidine ring in aqueous vs. lipid environments, which influences membrane permeability .

Q. How should dose-response experiments be designed to evaluate target inhibition efficacy?

- Answer :

- Concentration Range : Use a logarithmic series (e.g., 0.1 nM–100 μM) to capture IC50/EC50 values. Include positive controls (known inhibitors) and vehicle-only baselines .

- Assay Validation : Confirm target engagement via orthogonal methods (e.g., SPR for binding kinetics or Western blotting for downstream pathway modulation) .

- Data Contradictions : If potency varies between enzyme assays and cell-based models, investigate off-target effects using chemoproteomics or siRNA knockdowns .

Data Contradictions and Resolution

- Substituent Effects : Bromine at position 6 may enhance activity in some assays (e.g., kinase inhibition) but reduce solubility, leading to false negatives in cell-based screens. Resolve by synthesizing analogs with polar substituents (e.g., -OH, -NH2) and comparing SAR trends .

- Synthetic Yield Variability : Discrepancies in yields between HBr and HCl-mediated reactions suggest counterion-dependent crystallization. Optimize via solvent screening (e.g., ethanol vs. acetonitrile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.